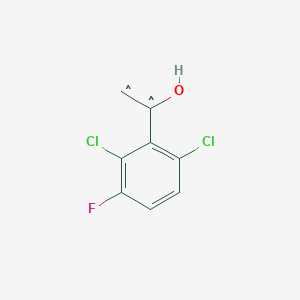
CID 71307397
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71307397” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 71307397 involves multiple steps, each requiring specific reaction conditions. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71307397 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives and functionalized compounds that retain the core structure of this compound.
Wissenschaftliche Forschungsanwendungen
CID 71307397 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Wirkmechanismus
The mechanism of action of CID 71307397 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The detailed mechanism of action is often studied using advanced techniques such as molecular docking, spectroscopy, and bioassays.
Eigenschaften
Molekularformel |
C8H5Cl2FO |
|---|---|
Molekulargewicht |
207.03 g/mol |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3,12H,1H2 |
InChI-Schlüssel |
ASGVGGVNJHJKSI-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2][C](C1=C(C=CC(=C1Cl)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
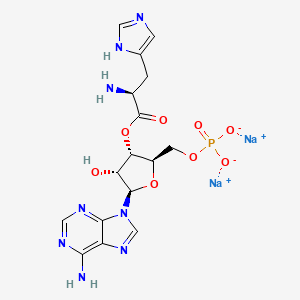
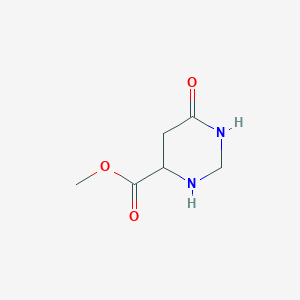
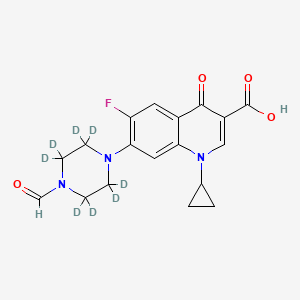
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)

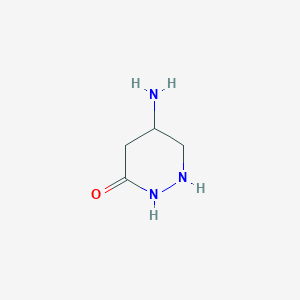
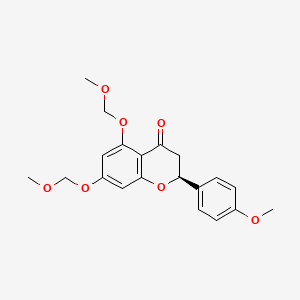
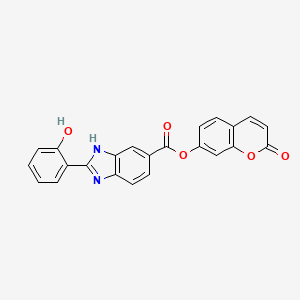
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
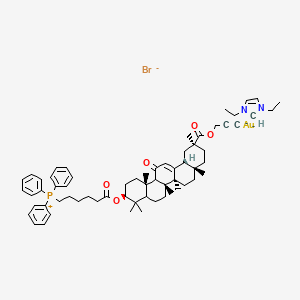
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
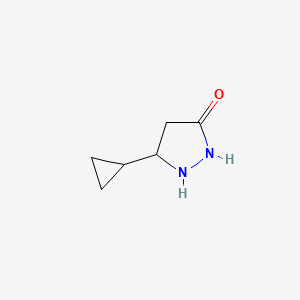
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
